1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is an organic compound with the molecular formula C24H22O. It is also known as 4,4-Diphenyl-2-cyclohexen-1-one. This compound is characterized by a cyclohexenone ring substituted with two phenyl groups and a phenylethanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone typically involves the reaction of 4,4-diphenylcyclohexanone with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic acyl substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, ethers.
Scientific Research Applications
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with a cyclohexenone ring but without the phenyl substitutions.
4,4-Diphenylcyclohexanone: Lacks the phenylethanone moiety but shares the diphenylcyclohexane core structure.
Uniqueness
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is unique due to its combination of a cyclohexenone ring with both diphenyl and phenylethanone substitutions. This structural complexity imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H24O |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4,4-diphenylcyclohexen-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C26H24O/c27-25(20-21-10-4-1-5-11-21)22-16-18-26(19-17-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-16H,17-20H2 |
InChI Key |
AICMCMSHZWNSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1C(=O)CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.